molecular formula C15H17N3O4S B2686787 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 850936-93-5

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2686787
CAS No.: 850936-93-5
M. Wt: 335.38
InChI Key: KDFDNTWTZTYRNQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a sulfanyl group linked to a morpholine-containing ethanone moiety. The morpholine ring enhances solubility due to its polarity, while the 3-methoxyphenyl group contributes to π-π interactions in biological targets. Though direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit anticancer and anti-inflammatory activities .

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-20-12-4-2-3-11(9-12)14-16-17-15(22-14)23-10-13(19)18-5-7-21-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFDNTWTZTYRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carbon disulfide derivative, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the attachment of the morpholine ring via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride, to facilitate the Michael addition of N-heterocycles to chalcones . Additionally, mechanochemical processes can be employed to enhance reaction efficiency and minimize the use of solvents .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the methoxyphenyl group or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic derivatives, while reduction of the oxadiazole ring can produce various nitrogen-containing heterocycles.

Scientific Research Applications

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new polymers and coatings with enhanced properties, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in π-π interactions with aromatic amino acids. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogs with variations in the oxadiazole substituents, sulfanyl-linked groups, or ethanone modifications. Key differences influence pharmacological properties, solubility, and synthetic routes.

Structural Analogues and Their Properties

Compound Name / ID Oxadiazole Substituent Sulfanyl-Linked Group Molecular Weight Key Features / Activity Source
Target Compound 3-Methoxyphenyl Morpholin-4-yl 410.49 g/mol† Polar morpholine enhances solubility; 3-methoxy may improve target binding.
2-{[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-1-(Morpholin-4-yl)Ethan-1-One Dihydrobenzodioxinyl Morpholin-4-yl 355.39 g/mol Benzodioxinyl group increases lipophilicity; potential for CNS activity.
2-{[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-1-(4-Phenylpiperazin-1-yl)Ethan-1-One (C292-0107) 3-Methoxyphenyl 4-Phenylpiperazin-1-yl 410.49 g/mol Piperazine introduces basicity; phenyl group may alter receptor affinity.
1-(Morpholin-4-yl)-2-{[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Ethan-1-One (BJ51509) Phenoxymethyl Morpholin-4-yl 335.38 g/mol Phenoxymethyl adds steric bulk; reduced molecular weight may improve bioavailability.
1-(4-Methylphenyl)-2-({5-[4-(Trifluoromethyl)Phenyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)Ethan-1-One 4-Trifluoromethylphenyl 4-Methylphenyl 365.33 g/mol CF3 group enhances metabolic stability; methylphenyl may limit solubility.
2-((5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio)-1-(1H-Benzo[d]Imidazol-1-yl)Ethan-1-One (4a) Phenyl Benzimidazol-1-yl 337.37 g/mol Benzimidazole confers anti-inflammatory activity (63.35% inhibition in vivo).

† Molecular weight calculated based on formula C20H20N4O3S.

Physicochemical and Structural Insights

  • Solubility : Morpholine-containing analogs (e.g., BJ51509, C292-0457) generally exhibit higher aqueous solubility than aryl-substituted derivatives (e.g., 4-trifluoromethylphenyl in ) due to morpholine’s polarity .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) stabilize the oxadiazole ring, whereas 3-methoxy in the target may enhance resonance stabilization for binding interactions .

Biological Activity

The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C13H16N4O2SC_{13}H_{16}N_4O_2S. The synthesis typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
  • Introduction of the Morpholine Group : Morpholine can be introduced via nucleophilic substitution reactions.
  • Final Modification : The sulfanyl group is incorporated to enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, analogs have shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial properties of similar compounds, it was found that derivatives of oxadiazoles displayed inhibition zones against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-oneS. aureus15
2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-oneE. coli12

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary in vitro studies indicated that it induces apoptosis in cancer cell lines by activating caspase pathways. A study involving various oxadiazole derivatives reported that modifications to the phenyl group significantly enhanced cytotoxicity against human cancer cells .

The biological activity of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various oxadiazole derivatives, 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one was tested against common pathogens. Results indicated a notable reduction in bacterial viability compared to controls .

Case Study 2: Anticancer Activity

A series of experiments were conducted on human breast cancer (MCF7) and cervical cancer (HeLa) cell lines. The compound exhibited IC50 values of 10 µM for MCF7 and 15 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound .

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